GNE-140 racemic is a novel compound recognized for its potent inhibition of lactate dehydrogenase A, an enzyme critical in metabolic processes, particularly in cancer metabolism. This compound has gained attention due to its potential therapeutic applications in oncology and other metabolic disorders. The racemic form indicates that the compound exists as a mixture of two enantiomers, which can exhibit different biological activities.
GNE-140 was developed through research aimed at identifying selective inhibitors of lactate dehydrogenase A. It has been studied extensively in preclinical models to evaluate its efficacy and safety profiles. The compound's synthesis and characterization have been documented in various scientific publications, highlighting its significance in biochemical research and potential clinical applications.
GNE-140 is classified as a lactate dehydrogenase inhibitor, specifically targeting the A isoform of the enzyme. It falls under the category of small molecules used in drug discovery, particularly those aimed at modulating metabolic pathways associated with cancer and other diseases.
The synthesis of GNE-140 involves several key steps that ensure the production of both enantiomers. The process typically begins with the preparation of a suitable precursor compound, which undergoes various chemical reactions, including:
The detailed synthesis protocol includes reaction conditions such as temperature, solvent choice, and reaction time. For instance, reactions may be conducted under reflux conditions using polar aprotic solvents to facilitate nucleophilic substitutions and other transformations necessary for building the final structure.
The molecular structure of GNE-140 features a complex arrangement that includes a morpholine ring and various functional groups tailored for enzyme interaction. The stereochemistry plays a crucial role in its biological activity, with each enantiomer potentially exhibiting distinct pharmacological profiles.
GNE-140 participates in several key reactions that are vital for its function as an inhibitor:
Kinetic studies have demonstrated that GNE-140 exhibits competitive inhibition with an IC50 value reported at approximately 3 nM for lactate dehydrogenase A and 5 nM for lactate dehydrogenase B, indicating its high potency as an inhibitor .
GNE-140 exerts its pharmacological effects primarily through competitive inhibition of lactate dehydrogenase A. This enzyme catalyzes the conversion of pyruvate to lactate while oxidizing NADH to NAD⁺. By binding to the active site of lactate dehydrogenase A, GNE-140 prevents this conversion, leading to decreased lactate levels and altered cellular metabolism.
Studies have shown that treatment with GNE-140 results in significant reductions in lactate production in various cancer cell lines, suggesting a shift towards oxidative phosphorylation over glycolysis .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
GNE-140 has several promising applications in scientific research:
GNE-140 racemic (CAS 1802977-61-2) is a 1:1 mixture of (R)- and (S)-enantiomers with the molecular formula C₂₅H₂₃ClN₂O₃S₂ and a molecular weight of 499.04 g/mol. Its core structure features a 2,4-piperidinedione ring with a quaternary carbon center at position 6, which is bonded to two aromatic moieties: a 4-(4-morpholinyl)phenyl group and a thiophen-3-yl substituent. A chlorine-substituted phenylthio group is attached at position 3 of the piperidinedione ring, creating a sterically crowded chiral center [1] [3] .
The stereochemical configuration critically determines biochemical activity. The (R)-enantiomer (CAS 2003234-63-5) exhibits 18-fold greater potency against LDHA (IC₅₀ = 3 nM) compared to the (S)-enantiomer. This difference arises from preferential binding of the (R)-form to the LDHA active site, where the morpholinylphenyl orientation optimizes hydrogen bonding with Val30 and Asn137 residues. Racemic GNE-140 inhibits both LDHA and LDHB isoforms (IC₅₀ = 3 nM and 5 nM, respectively) but shows no activity against malate dehydrogenases MDH-1/MDH-2 (IC₅₀ > 10 µM) or 301 kinase panel targets (<50% inhibition at 1 µM) [4] [9].
Property | (R)-GNE-140 | (S)-GNE-140 | Racemic Mixture |
---|---|---|---|
CAS Number | 2003234-63-5 | 1802977-62-3 | 1802977-61-2 |
LDHA IC₅₀ | 3 nM | 54 nM | 3 nM (reflecting R-dominance) |
LDHB IC₅₀ | 5 nM | 90 nM | 5 nM |
Relative Potency | 18-fold higher than S | Baseline | Intermediate |
The original Genentech synthesis of GNE-140 racemic faced significant limitations, including a low-yielding (6%) palladium-catalyzed carbon–nitrogen coupling step and stringent reaction conditions requiring n-butyllithium at -78°C. This route produced the racemate in <1% overall yield, complicating scale-up and introducing risks of heavy metal contamination [2]. Recent advancements have focused on transition metal-free strategies. An optimized seven-step sequence employs commercially available 4-(4-bromophenyl)morpholine (1) and features two critical improvements:
This revised pathway achieves a 24.3% overall yield and eliminates transition metals, facilitating kilogram-scale production. Solvent optimization proved crucial—toluene outperformed DMSO or THF in the rearrangement step, while cesium carbonate (Cs₂CO₃) enhanced ester activation during trans-esterification intermediates, yielding 91% at 110°C for 18 hours [2] [6].
Method | Key Steps | Yield per Step | Overall Yield | Limitations |
---|---|---|---|---|
Genentech (Original) | Pd-catalyzed C–N coupling, n-BuLi steps | ≤6% (coupling step) | <1% | Heavy metals, cryogenic conditions |
Improved Route | Grignard addition, rearrangement cyclization | 75–91% (rearrangement) | 24.3% | Requires strict anhydrous conditions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7